REACTION_CXSMILES
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[N:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=2)[C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O.[CH3:20]O>>[N:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=2)[C:10]([O:12][CH3:20])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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N1(CCCCC1)C=1C=C(C(=O)O)C=CN1
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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42 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 20 h
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Duration
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20 h
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum
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Type
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WASH
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Details
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The organic layer was washed with 10% aqueous NaHCO3 solution, water, brine
|
Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum to methyl 2-piperidin-1-ylisonicotinate (18 g, 56%) as yellow liquid
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Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C=1C=C(C(=O)OC)C=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |